Lithium, (1-methyl-1-propenyl)-
Description
"Lithium, (1-methyl-1-propenyl)-" is an organolithium compound characterized by a lithium atom bonded to a 1-methyl-1-propenyl group. Its structure features a propenyl chain (three-carbon alkene) substituted with a methyl group at the first carbon and a benzene ring (as indicated by its IUPAC name Benzene, (1-methyl-1-propenyl)- in ). The compound is listed under CAS numbers 767-99-7 and 961276 . Its reactivity and stability are likely influenced by the steric and electronic effects of the methyl-propenyl substituent and the aromatic benzene moiety.
Properties
CAS No. |
57012-95-0 |
|---|---|
Molecular Formula |
C4H7Li |
Molecular Weight |
62.1 g/mol |
IUPAC Name |
lithium;but-2-ene |
InChI |
InChI=1S/C4H7.Li/c1-3-4-2;/h3H,1-2H3;/q-1;+1 |
InChI Key |
VHLNMMDUKGUXCG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC=[C-]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, (1-methyl-1-propenyl)- can be synthesized through the reaction of 1-methyl-1-propenyl chloride with lithium metal. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture . The general reaction is as follows: [ \text{C4H7Cl} + 2\text{Li} \rightarrow \text{C4H7Li} + \text{LiCl} ]
Industrial Production Methods: While specific industrial production methods for Lithium, (1-methyl-1-propenyl)- are not extensively documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors with stringent control over moisture and temperature to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Lithium, (1-methyl-1-propenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Substitution Reactions: It can react with various electrophiles, replacing the lithium atom with another group.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides to form substituted alkenes.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Substituted Alkenes: From reactions with alkyl halides.
Scientific Research Applications
Lithium, (1-methyl-1-propenyl)- is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Lithium, (1-methyl-1-propenyl)- exerts its effects involves its role as a nucleophile. The lithium atom, being highly electropositive, makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules. This nucleophilic character is central to its reactivity in forming new carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Lithium, [1-(1-pyrrolidinyl)-2-propenyl]- (CAS 88916-21-6) :
This compound () shares a propenyl backbone but replaces the methyl group with a pyrrolidinyl substituent. The nitrogen-containing pyrrolidine ring likely enhances its electron-donating capacity and solubility in polar solvents compared to the hydrocarbon-based "Lithium, (1-methyl-1-propenyl)-". Such structural differences could lead to distinct reactivities in cross-coupling or polymerization reactions.Lithium Alkyls (e.g., n-butyllithium) :
Simple alkyllithium reagents like n-butyllithium are more nucleophilic and less stabilized than "Lithium, (1-methyl-1-propenyl)-". The methyl-propenyl group in the latter may confer greater steric hindrance, reducing its reactivity but improving selectivity in synthetic applications .
Lithium-Containing Alloys
- Aluminum-Lithium Alloys: discusses aluminum-lithium alloys for propellant formulations, leveraging lithium’s low density and high reactivity.
Research Findings and Data Tables
Table 1: Key Properties of Selected Lithium Compounds
Table 2: Comparison of Lithium Insertion in Oxides
highlights lithium insertion in oxides (e.g., LiCr₃O₈) for battery materials.
| Oxide | Lithium Insertion Capacity (Wh/kg) | Temperature Range |
|---|---|---|
| LiCr₃O₈ | 850–1100 | >100°C (elevated temp.) |
| NaCr₃O₈ | Similar to LiCr₃O₈ | Room temperature (new) |
Critical Analysis of Evidence Gaps
The provided evidence lacks direct studies on "Lithium, (1-methyl-1-propenyl)-", necessitating inferred comparisons. Key limitations include:
- No data on its synthesis, stability, or reaction mechanisms.
- Limited overlap between organolithium chemistry and the cited research on inorganic salts or alloys.
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